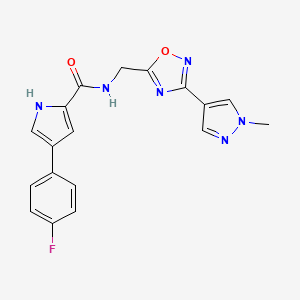![molecular formula C23H21N3O3S B2988821 2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 887207-22-9](/img/structure/B2988821.png)
2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups. It contains a thiazolopyridine ring, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 4-(2-Aminothiazol-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline, have been synthesized via the reaction of 4-bromoacetyl-3-methyl-5-oxo-1-phenyl-2-pyrazoline with thiourea .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and aromatic rings. It’s important to note that the exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, given its complex structure. As with the synthesis, the reactions would likely involve the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación
Anticancer Activity
A novel compound synthesized from the indibulin and combretastatin scaffolds showed promising cytotoxic activity against breast cancer cell lines, including MCF-7, T47-D, and MDA-MB 231, while demonstrating low toxicity towards normal cell lines (NIH-3T3) (Saeedian Moghadam & Amini, 2018). This highlights the potential application of similar compounds in cancer research, focusing on targeted cytotoxicity.
Synthesis of Alternative Products
In the exploration of synthetic pathways, N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide were obtained as alternative products in a one-pot cyclocondensation process, revealing the compound's versatility in chemical synthesis and potential for creating various bioactive molecules (Krauze et al., 2007).
Antimicrobial Activity
Several studies have indicated the antimicrobial properties of compounds derived from or related to 2-(3,4-Dimethoxyphenyl)-N-(2-Methyl-4-(Thiazolo[5,4-B]pyridin-2-yl)phenyl)acetamide. These compounds have shown significant antimicrobial activities, underscoring their potential in developing new antimicrobial agents (Bondock et al., 2008).
Src Kinase Inhibition and Anticancer Activities
N-Benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, inspired by KX2-391 (a selective Src substrate binding site inhibitor), have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These studies contribute to understanding the role of pyridine ring and N-benzylsubstitution in such compounds, potentially leading to new therapeutic agents for cancer treatment (Fallah-Tafti et al., 2011).
Exploration of Pyridine-Thiazole Compounds for Anticancer Activity
The synthesis of pyridine linked thiazole hybrids has demonstrated significant anticancer activity, particularly against MCF-7 and HepG2 cell lines, compared to standard drugs like 5-fluorouracil. These findings highlight the compound's framework as a promising base for designing new anticancer agents (Alqahtani & Bayazeed, 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines
Mode of Action
As a member of the [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines class, it is synthesized via a one-pot three-component fusion reaction . The exact interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its structural similarity to other [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines , it may influence similar pathways.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-11-16(22-26-18-5-4-10-24-23(18)30-22)7-8-17(14)25-21(27)13-15-6-9-19(28-2)20(12-15)29-3/h4-12H,13H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHLAAFNOIXRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

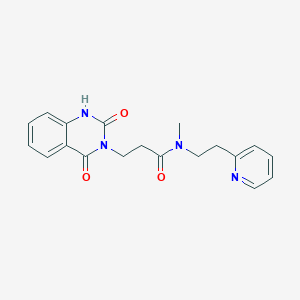
![5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2988739.png)
![2-fluoro-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2988740.png)
![Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate](/img/structure/B2988742.png)
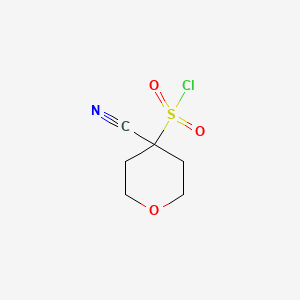
![1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2988744.png)

![Ethyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]benzoate](/img/structure/B2988746.png)
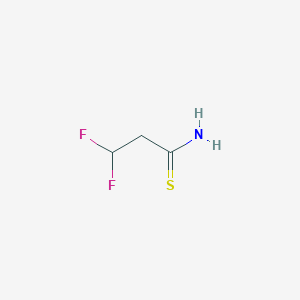


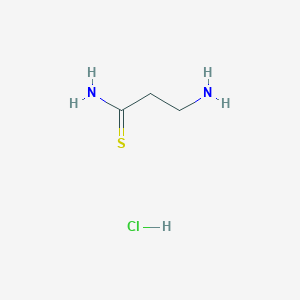
![3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2988758.png)
